REACTION_CXSMILES
|
[CH:1]([OH:3])=O.C(OC(=O)C)(=O)C.[CH2:11]([C:13]1[CH:19]=[CH:18][CH:17]=[C:16]([CH2:20][CH3:21])[C:14]=1[NH2:15])[CH3:12]>ClCCl>[CH:1]([NH:15][C:14]1[C:16]([CH2:20][CH3:21])=[CH:17][CH:18]=[CH:19][C:13]=1[CH2:11][CH3:12])=[O:3]
|
Name
|
|
Quantity
|
14.361 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
12.659 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
14.924 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(N)C(=CC=C1)CC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 h under an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept between 5 and 10° C
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in CHCl3 (200 mL)
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous NaHCO3 solution (3×200 mL), and water (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
The remaining yellow solid was washed with hot diethyl ether (2×50 mL)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC1=C(C=CC=C1CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.16 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |